6edDTP
Overview
Description
6edDTP is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6edDTP typically involves multiple steps, including the protection of functional groups, formation of the nucleoside structure, and subsequent deprotection. Common reagents used in these reactions include phosphoramidites, protecting groups like dimethoxytrityl (DMT), and various catalysts.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using automated synthesizers. These processes are optimized for high yield and purity, employing stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6edDTP can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
6edDTP has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 6edDTP involves its incorporation into nucleic acids, where it can interfere with DNA or RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound may target specific enzymes involved in nucleic acid metabolism, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)adenine: Another nucleoside analog with similar structural features.
9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)guanine: A nucleoside analog used in antiviral research.
9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)cytosine: Studied for its potential therapeutic applications.
Uniqueness
6edDTP is unique due to its specific structural modifications, which may confer distinct biological activities and interactions compared to other nucleoside analogs. These unique features can make it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
[[(2R,3S,5R)-5-[2-amino-6-(aziridin-1-yl)purin-9-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N6O12P3/c13-12-15-10(17-1-2-17)9-11(16-12)18(5-14-9)8-3-6(19)7(28-8)4-27-32(23,24)30-33(25,26)29-31(20,21)22/h5-8,19H,1-4H2,(H,23,24)(H,25,26)(H2,13,15,16)(H2,20,21,22)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPYIXYWYDDYGF-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C2=NC(=NC3=C2N=CN3C4CC(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN1C2=NC(=NC3=C2N=CN3[C@H]4C[C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N6O12P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156686 | |
Record name | 9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)-N(6),N(6)-ethano-2,6-diaminopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130699-78-4 | |
Record name | 9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)-N(6),N(6)-ethano-2,6-diaminopurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130699784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)-N(6),N(6)-ethano-2,6-diaminopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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